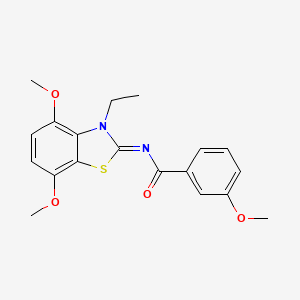

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as E/Z-BCI, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Properties and Synthesis

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides and benzothiazoles. These compounds are characterized by their complex structures and diverse chemical properties, which make them suitable for various applications in scientific research. Benzamides, for instance, are prepared by fusing urea and the appropriate arene acid in the presence of phosphoric acid. The study of their chemical properties, such as rotational isomerism, is facilitated by carbon-13 nuclear magnetic resonance spectroscopy (Sainsbury, 1975).

Chemical Reactions and Applications

In the realm of synthetic organic chemistry, compounds like N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide serve as key intermediates in the synthesis of more complex molecules. For instance, the cyclization of ethyl anthranilate and ethyl N-methylanthranilate with arylcyanates in the presence of benzoic acid catalyst leads to the formation of 2-aryloxy-4-quinazolinones and 2-aryloxy-1-methyl-4-quinazolinones, respectively. Such reactions highlight the compound's utility in the development of heterocyclic compounds with potential pharmaceutical applications (Jackson et al., 2000).

Optical and Material Science Applications

The study of heterocyclic organic compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, extends to fields like optical and material science. These compounds are synthesized and structurally characterized to investigate their physical properties, such as optical band gaps, thermal stability, and non-linear optical (NLO) properties. For example, the single crystal X-ray diffraction analysis of similar compounds has revealed their potential in optical applications due to their significant second harmonic generation (SHG) efficiency, which is a crucial parameter in the development of new optical materials (Prabukanthan et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines and anti-bacterial properties . Therefore, it’s plausible that this compound may also interact with cellular targets involved in these processes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to affect the pathways involved in cell proliferation and bacterial growth

Pharmacokinetics

The compound’s solubility, molecular weight, and structural features may influence its bioavailability and pharmacokinetic profile .

Result of Action

Similar compounds have demonstrated cytotoxic effects against human cancer cell lines and antibacterial activity . These effects suggest that the compound may induce cell death in cancer cells and inhibit bacterial growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s reactivity and selectivity . Additionally, factors such as temperature, pH, and the presence of other molecules can also impact the compound’s action.

properties

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)9-10-15(25-4)17(16)26-19(21)20-18(22)12-7-6-8-13(11-12)23-2/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPCEBJYEWXFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)

![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)

![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)

![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)

![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)

![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)